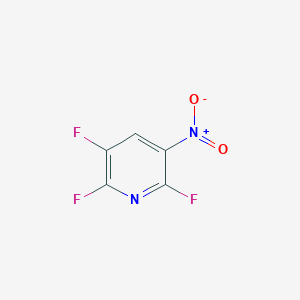

2,3,6-Trifluoro-5-nitropyridine

Description

The exact mass of the compound 2,3,6-Trifluoro-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,6-Trifluoro-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trifluoro-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDPSCYWIADBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737290 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905587-08-8 | |

| Record name | 2,3,6-Trifluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Validation of 2,3,6-Trifluoro-5-nitropyridine

Executive Summary: The Fluorinated Scaffold Challenge

2,3,6-Trifluoro-5-nitropyridine (TFNP) represents a high-value electrophilic scaffold in modern drug discovery.[1] Its utility lies in the orthogonal reactivity of its three fluorine atoms, governed by the electronic influence of the nitro group at position 5 and the pyridine nitrogen.

Unlike simple aromatics, the structural elucidation of TFNP cannot rely solely on proton NMR due to the molecule possessing only a single hydrogen atom. This guide establishes a rigorous, self-validating protocol for confirming the structure of TFNP, distinguishing it from potential isomers (e.g., 2,4,6-trifluoro-3-nitropyridine), and validating its regiochemical purity.

Synthesis Context & Isomeric Risk

To understand the elucidation challenge, one must understand the origin. TFNP is typically synthesized via Halogen Exchange (Halex) from its trichlorinated precursor.[1] This process carries the risk of incomplete fluorination or isomeric scrambling.[1]

The Halex Pathway

The transformation relies on the high lattice energy of KCl driving the reaction forward in polar aprotic solvents (e.g., Sulfolane or DMSO).

Figure 1: Synthesis of 2,3,6-Trifluoro-5-nitropyridine via Halex reaction. Note the risk of mixed chloro-fluoro intermediates.

Analytical Protocol: The Multi-Dimensional Validation

The following protocol integrates Mass Spectrometry and Heteronuclear NMR to build a definitive structural case.

Phase 1: Mass Spectrometric Filter (Isotope Analysis)

Before NMR, MS provides a binary pass/fail on elemental composition.[1]

-

Technique: GC-MS (EI) or LC-MS (ESI-).[1]

-

The Check: Chlorine has a distinct 3:1 isotope ratio (

).[1] Fluorine is monoisotopic ( -

Pass Criteria: The molecular ion (

) at 178 m/z must show no M+2 peak characteristic of chlorine.[1] Any M+2 peak >1% relative abundance indicates incomplete Halex reaction (presence of -Cl).[1]

Phase 2: NMR - The Primary Fingerprint

Because the molecule has three fluorine atoms and only one proton,

Predicted Spectral Signature: The three fluorine atoms exist in magnetically distinct environments.[1]

| Fluorine Position | Chemical Environment | Predicted Shift ( | Multiplicity (Coupling) |

| F-6 | Ortho to Nitro, Adjacent to N | -70 to -85 | Doublet (or dd) |

| F-2 | Adjacent to N, Ortho to F-3 | -85 to -95 | Doublet of Doublets |

| F-3 | Meta to Nitro, Flanked by F-2/H-4 | -125 to -140 | Multiplet (complex) |

*Note: Shifts are referenced to

Causality of Shifts:

-

F-6 (Most Deshielded): It is flanked by the electron-withdrawing Nitrogen (N1) and the Nitro group (NO2 at C5).[1] This synergistic withdrawal strips electron density, shifting the signal downfield.

-

F-2: Flanked by N1 and F3. Less deshielded than F6 because it lacks the immediate ortho-nitro effect.[1]

-

F-3: The most shielded fluorine.[1] It is flanked by F2 and H4, lacking the direct deshielding effect of the ring nitrogen or the nitro group.

Phase 3: NMR - The Connectivity Anchor

With only one proton (H4), the proton spectrum is simple but diagnostic.

-

Signal: A single aromatic signal.

-

Chemical Shift:

8.5 – 9.0 ppm (Highly deshielded by ortho-F and ortho-NO2).[1] -

Coupling (

values): -

Logic Check: If the integral ratio of H:F is not 1:3, the sample is impure.

Chemical Validation: Regioselective Mapping

Analytical data is static; chemical reactivity is dynamic proof of structure.[1] The ultimate confirmation of the 2,3,6-trifluoro-5-nitro isomer is its predictable reactivity pattern.[1]

The Hypothesis:

In Nucleophilic Aromatic Substitution (

-

Site C-6: Activated ortho by NO2 and ortho by N. (Most Reactive)

-

Site C-2: Activated para by NO2 and ortho by N. (Reactive, but sterically less favored than C6 due to F3).[1]

-

Site C-3: Meta to NO2. (Unreactive).

The Experiment: React TFNP with 1 equivalent of a secondary amine (e.g., Morpholine) at 0°C.

Figure 2: Chemical validation workflow. The disappearance of the specific F-6 NMR signal confirms the position of the nitro group relative to the fluorines.

Result Interpretation:

-

Confirmation: If the signal corresponding to the most deshielded fluorine (F6) disappears, the structure is confirmed as having a fluorine ortho to the nitro group. If the F3 signal were to disappear (impossible mechanistically), the starting material assignment would be wrong.

Summary of Data for Publication

When documenting this elucidation in a technical report or patent, organize the data as follows:

| Technique | Parameter | Observation | Structural Implication |

| HRMS (ESI-) | m/z | 178.00 | Consistent with |

| Isotope Pattern | M / M+2 | 100% / <0.5% | Absence of Chlorine (Successful Halex).[1][4] |

| 1F, d | F-6 (Activated by NO2/N). | ||

| 1F, dd | F-2 (Activated by N). | ||

| 1F, m | F-3 (Shielded). | ||

| 1H, ddd | H-4 (Coupled to F3, F2, F6). |

References

-

Synthesis of Fluorinated Pyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine." Journal of the Chemical Society C: Organic, 1966.

-

Regioselectivity in SNAr: Bradshaw, B., et al. "Nucleophilic Aromatic Substitution of Polyfluorinated Heterocycles."[1] Chemical Reviews, 2015.[1]

-

19F NMR Principles: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[1]

-

Halex Reaction Mechanism: Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] XXX. Replacement of Chlorine by Fluorine in Pyridines." Journal of Organic Chemistry, 1963.[1]

Sources

Technical Deep Dive: 2,3,6-Trifluoro-5-nitropyridine Reactivity Profile

The following technical guide details the reactivity profile of 2,3,6-Trifluoro-5-nitropyridine , structured for application scientists and drug discovery chemists.

CAS: 905587-08-8

Formula:

Executive Summary: The "Loaded Spring" Scaffold

2,3,6-Trifluoro-5-nitropyridine represents a high-value electrophilic scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).[2] Its utility stems from its sequential nucleophilic aromatic substitution (

Unlike standard fluoropyridines, the presence of the C5-nitro group breaks the symmetry of the ring, creating a steep reactivity gradient.[2] This guide defines the rules of engagement for this molecule, enabling researchers to predict and control the site of modification without extensive trial-and-error.[2]

Molecular Architecture & Electronic Profile

To master the reactivity of this scaffold, one must understand the electronic "push-pull" dynamics governing the ring.[2]

Electronic Activation Map

The pyridine ring is electron-deficient (

-

The Ring Nitrogen (N1): Acts as the primary electron sink, activating the

(C2, C6) and -

The Nitro Group (C5-

): A strong electron-withdrawing group (EWG) that activates positions ortho and para to itself.[2] -

The Fluorine Substituents: Highly electronegative, they increase the electrophilicity of the attached carbons but also provide a leaving group (

) that is thermodynamically favorable to displace compared to hydride or nitro (usually).[2]

The Regioselectivity Hierarchy

In 2,3,6-trifluoro-5-nitropyridine, the competition for the first substitution is between C2 and C6 .[2]

| Position | Relationship to Ring N | Relationship to Nitro ( | Activation Level | Predicted Rank |

| C6 | Ortho ( | Ortho | Super-Activated | 1 (Primary) |

| C2 | Ortho ( | Para | Highly Activated | 2 (Secondary) |

| C3 | Meta ( | Ortho | Moderately Activated | 3 (Tertiary) |

| C4 | Para ( | Meta | Inert (C-H bond) | N/A |

Key Insight: Experimental evidence confirms that C6 is the site of first attack .[2] While para-nitro activation (C2) is typically strong, the ortho-nitro position (C6) benefits from the synergistic withdrawal of both the ring nitrogen and the nitro group, along with potential transition-state stabilization (e.g., H-bonding with incoming amines).[2]

Regioselectivity & Dynamics

The substitution follows a predictable "cascade" logic.[2] Controlling the stoichiometry and temperature allows for the isolation of mono-, di-, and potentially tri-substituted products.[2]

Phase 1: Mono-Substitution (The C6 Attack)

Under controlled conditions (0°C to RT), nucleophiles (amines, thiols, alkoxides) selectively attack C6 .[2]

-

Mechanism: Formation of a Meisenheimer complex stabilized by the ring nitrogen and the ortho-nitro group.[2]

-

Outcome: 2-substituted-3-nitro-5,6-difluoropyridine (Note: IUPAC renumbering often shifts the C6 position to C2 in the product name).[2]

Phase 2: Di-Substitution (The C2 Attack)

Once the C6 fluorine is displaced, the next most reactive site is C2 (which may be renumbered as C6 in the mono-adduct).[2]

-

Conditions: Requires elevated temperatures (40–80°C) or stronger bases.[2]

-

Mechanism: The remaining

-fluorine is activated by the ring nitrogen and is para to the nitro group.[2] -

Outcome: 2,6-disubstituted-3-nitro-5-fluoropyridine.

Phase 3: The "Survivor" (C3 Fluorine)

The fluorine at C3 is the least reactive.[2] It is meta to the ring nitrogen and flanked by the nitro group and the C2-substituent.[2] Displacement here is difficult and typically requires forcing conditions or specific intramolecular cyclizations.[2]

Visualization: Reaction Pathway

Figure 1: The sequential substitution cascade of 2,3,6-trifluoro-5-nitropyridine.

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the remaining fluorines allow for rapid monitoring.[2]

Protocol A: Regioselective Mono-Substitution (Synthesis of Library Scaffolds)

Target: Substitution at C6 (Ortho to Nitro).[2]

-

Preparation: Dissolve 2,3,6-trifluoro-5-nitropyridine (1.0 equiv) in anhydrous Ethanol or Acetonitrile (0.1 M concentration).

-

Why ACN/EtOH? Polar aprotic (ACN) or protic (EtOH) solvents stabilize the polar transition state of

.[2]

-

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Critical: Low temperature prevents "over-reaction" at the C2 position.[2]

-

-

Addition: Add the nucleophile (amine) (1.05 equiv) followed by a base like DIPEA (2.5 equiv) dropwise.[2]

-

Base Choice: DIPEA is non-nucleophilic and scavenges the HF generated.[2]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

-

Validation: Monitor by TLC or LC-MS.

-

Success Marker: Disappearance of starting material (

178) and appearance of mono-adduct (

-

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over

.[2][3]

Protocol B: Sequential Di-Substitution (Heterocycle Formation)

Target: Substitution at C2 (Para to Nitro) after C6 is filled.[2]

-

Starting Material: Use the purified Mono-Adduct from Protocol A.

-

Conditions: Dissolve in 2-Propanol or DMF.

-

Reagents: Add the second nucleophile (1.2 equiv) and DIPEA (3.0 equiv).

-

Heating: Heat to 75°C for 4–16 hours.

-

Why Heat? The second fluorine is less activated than the first; thermal energy is required to overcome the activation barrier.[2]

-

-

Workup: Standard extraction.

Safety & Handling: Energetic Precursors

-

Explosion Hazard: Nitropyridines, particularly those with multiple halo-substituents, can be energetic.[2] While 2,3,6-trifluoro-5-nitropyridine is generally stable in solution, do not concentrate to dryness with heat if metal salts are present.[2]

-

Skin Sensitization: Polyfluorinated aromatics are potent skin sensitizers and lachrymators.[2] Handle exclusively in a fume hood.

-

Base Compatibility: Avoid strong hydroxide bases (NaOH/KOH) at high temperatures, as they may cause hydrolysis of the fluorines to pyridinones (OH substitution) or degradation of the nitro group.[2] Use carbonate (

) or amine bases (DIPEA,

References

-

Regioselective Synthesis of TrkA Inhibitors

-

General Reactivity of Polyfluoronitropyridines

-

Commercial & Safety Data

Sources

- 1. 2,3,6-Trifluoro-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 2. m.chem960.com [m.chem960.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. US8486966B2 - 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]

- 5. 2,3,6-Trifluoro-5-nitropyridine | 905587-08-8 | Benchchem [benchchem.com]

- 6. US20240327429A1 - [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4 - Google Patents [patents.google.com]

- 7. WO2024104462A1 - Gpr17 modulators and uses thereof - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3,6-Trifluoro-5-nitropyridine

This guide provides an in-depth technical framework for the safe handling and use of 2,3,6-Trifluoro-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous fluorinated and chlorinated nitropyridines to establish a robust safety protocol. The core principle of this guide is to treat 2,3,6-Trifluoro-5-nitropyridine with a high degree of caution, assuming it shares the potential hazards of its chemical relatives.

Hazard Identification: An Inferred Profile

Based on the hazard classifications of structurally similar compounds such as 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2-Fluoro-5-nitropyridine, a GHS hazard profile for 2,3,6-Trifluoro-5-nitropyridine can be inferred. Researchers should operate under the assumption that this compound is hazardous.[1][2]

Anticipated Hazards:

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2][4][5]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.[1][2][5][6]

-

Respiratory Sensitization: May cause respiratory irritation.[2][4][7]

-

Skin Sensitization: Potential to cause an allergic skin reaction.[1][6]

-

Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.[1][8]

The presence of multiple fluorine atoms and a nitro group on the pyridine ring suggests that this compound is reactive and requires careful handling to prevent adverse health effects and environmental contamination.[9]

Table 1: Inferred GHS Hazard and Precautionary Statements

| Hazard Class | Inferred Hazard Statements | Inferred Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312.[1][3][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362.[2][4][5] |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation. | P280, P305+P351+P338, P310.[1][2][5] |

| Respiratory/Skin Sensitization | H335: May cause respiratory irritation. H317: May cause an allergic skin reaction. | P261, P271, P272, P280, P304+P340, P333+P313.[1][2][4][6] |

| Chronic Aquatic Toxicity | H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | P273, P391.[1][8] |

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a stringent personal protective equipment (PPE) protocol is mandatory. The causality behind these recommendations lies in preventing all routes of exposure: dermal, ocular, and respiratory.

-

Engineering Controls: All work with 2,3,6-Trifluoro-5-nitropyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] The fume hood provides a primary barrier of protection.

-

Hand Protection: Chemically resistant gloves are essential. Given the fluorinated nature of the compound, nitrile gloves should be considered a minimum requirement, with regular changes recommended, especially after direct contact.[12] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[10]

-

Eye and Face Protection: Chemical splash goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are required.[10] A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing.[13]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit should be worn.[10][11]

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] Proper fit testing and training are crucial for respirator effectiveness.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles and face shield.[10][13] | Protects against splashes and vapors entering the eyes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[10][12] | Prevents skin contact and absorption. |

| Body Protection | Laboratory coat, chemically resistant apron (as needed).[10][11] | Protects skin from accidental spills. |

| Respiratory Protection | NIOSH-approved respirator (if not in a fume hood).[14] | Prevents inhalation of harmful vapors or aerosols. |

Handling and Storage: Proactive Safety Measures

Safe handling and storage are predicated on the principles of minimizing exposure, preventing accidental release, and ensuring chemical stability.

Handling:

-

Always handle 2,3,6-Trifluoro-5-nitropyridine within a chemical fume hood.[11]

-

Avoid the formation of dust and aerosols.[15]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8][15]

-

The container should be clearly labeled with the compound's identity and associated hazards.

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

Emergency Procedures: Rapid and Informed Response

In the event of an emergency, a swift and correct response is critical to minimizing harm.

First Aid Measures

General Advice: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[4][8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][4][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4][5]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][4][5][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][8]

Fire-Fighting Measures

While specific flammability data is unavailable, related compounds can be flammable.[8]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen fluoride (HF), and hydrogen chloride (HCl).[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear the appropriate level of PPE as described in Section 2. Avoid breathing vapors, mist, or gas.[10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

-

Containment and Cleanup: For a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Conclusion: A Commitment to Safety

The synthesis and application of novel compounds like 2,3,6-Trifluoro-5-nitropyridine are vital for scientific advancement. However, this progress must be built upon a foundation of unwavering commitment to safety. By understanding the inferred hazards and diligently applying the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. It is imperative to always consult the most current safety information and to treat all new chemical entities with the utmost care and respect for their potential hazards.

References

-

ChemBK. (2024, April 10). 2,3,6-Trichloro-5-nitro-pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

PubChem. (n.d.). 2,3,6-Trichloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | C6HCl3F3N | CID 2760690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. mdpi.com [mdpi.com]

- 13. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine Manufacturer & Supplier China | High Purity CAS 114835-19-7 | Specifications, Price & Safety Data [pipzine-chem.com]

- 14. 2,3,6-Trichloro-5-nitropyridine | C5HCl3N2O2 | CID 12259379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of derivatives from 2,3,6-Trifluoro-5-nitropyridine

Application Note: Regioselective Functionalization of 2,3,6-Trifluoro-5-nitropyridine

Executive Summary

The scaffold 2,3,6-trifluoro-5-nitropyridine represents a high-value electrophile in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents. Its unique substitution pattern—possessing three fluorine atoms with distinct electronic environments—offers a programmable platform for diversity-oriented synthesis. However, this high reactivity presents a challenge: controlling regioselectivity during nucleophilic aromatic substitution (

This guide provides a validated workflow for the sequential functionalization of this core. We define the electronic hierarchy of the leaving groups, provide detailed protocols for mono- and bis-substitution, and outline the reduction of the nitro group to access 5-aminopyridine precursors (e.g., for azaindole synthesis).

Mechanistic Insight & Regioselectivity

To successfully derivatize 2,3,6-trifluoro-5-nitropyridine, one must understand the electronic "heat map" of the molecule. The pyridine ring is electron-deficient (π-deficient), and the nitro group at C-5 further depletes electron density, activating the ring toward nucleophiles.

Reactivity Hierarchy

-

C-6 Position (Primary Site): This position is most reactive . It is activated by the ortho-nitro group (inductive and resonance effects) and is adjacent (

) to the ring nitrogen. The "ortho-effect" of the nitro group makes the C-6 fluorine extremely labile. -

C-2 Position (Secondary Site): This position is activated by the adjacent ring nitrogen and is para to the nitro group. It is reactive but generally less so than C-6 under kinetically controlled conditions.

-

C-3 Position (Tertiary Site): This fluorine is meta to the ring nitrogen and meta to the nitro group. It is electronically "silent" compared to C-2 and C-6 and typically remains intact, serving as a metabolic blocker in final drug candidates.

Visualizing the Reactivity Landscape

Figure 1: Reactivity hierarchy of the trifluoronitropyridine core. Red indicates the site of initial nucleophilic attack.

Experimental Protocols

Protocol A: Regioselective Mono-Substitution at C-6

Objective: Introduce an amine or alkoxide at the C-6 position while preserving the C-2 fluorine. Critical Factor: Temperature control is paramount. The reaction is exothermic; failure to cool will lead to C-2/C-6 bis-substitution.

Materials:

-

Substrate: 2,3,6-Trifluoro-5-nitropyridine (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (0.95 - 1.0 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 eq) -

Solvent: Anhydrous THF or Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve 2,3,6-trifluoro-5-nitropyridine (1.0 g, 5.6 mmol) in anhydrous THF (15 mL) in a round-bottom flask under nitrogen.

-

Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Note: For less reactive nucleophiles, 0 °C may be sufficient, but start low.

-

Addition: Mix the amine (5.6 mmol) and DIPEA (6.2 mmol) in THF (5 mL). Add this mixture dropwise to the nitropyridine solution over 20 minutes.

-

Why? Slow addition prevents local localized excesses of nucleophile that could trigger bis-substitution.

-

-

Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of starting material. If reaction is sluggish, slowly warm to -40 °C.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). The C-6 substituted product usually elutes first due to hydrogen bonding with the nitro group (if the nucleophile is an amine).

Protocol B: Sequential Substitution at C-2

Objective: Functionalize the C-2 position after C-6 is established.

Procedure:

-

Dissolve the C-6 substituted intermediate (1.0 eq) in MeCN.

-

Add the second nucleophile (1.2 - 1.5 eq) and inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Heating: Heat the mixture to 50–60 °C .

-

Why? The C-2 fluorine is less electrophilic after the first substitution (electron-donating effect of the first nucleophile deactivates the ring). Thermal energy is required.

-

-

Workup: Standard aqueous extraction as above.

Protocol C: Nitro Reduction (Chemoselective)

Objective: Reduce the Nitro group to an Amine without de-fluorinating the C-3 position. Warning: Avoid standard Pd/C hydrogenation if possible, as it carries a risk of hydrodefluorination.

Recommended Method: Iron/Ammonium Chloride

-

Suspend the nitropyridine derivative (1.0 mmol) in EtOH/Water (3:1, 10 mL).

-

Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Heat to 70 °C with vigorous stirring for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.

-

Isolation: Concentrate filtrate; neutralize with NaHCO₃ if necessary, and extract with EtOAc.

Data Summary & Troubleshooting

| Variable | Condition | Outcome / Recommendation |

| Solvent | THF vs. DMF | Use THF for Protocol A (better temp control). Use DMF only for Protocol B if solubility is poor. |

| Stoichiometry | Nucleophile > 1.1 eq | Leads to Bis-substitution (C-2 and C-6). Keep nucleophile limiting (0.95 eq) in Step 1. |

| Temperature | > 0°C in Step 1 | Loss of regioselectivity. Mixture of C-6 and C-2 isomers (approx 3:1 ratio). |

| Base | Strong Base (NaH) | Avoid. Can cause degradation or attack C-4. Use mild organic bases (DIPEA/TEA). |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to a bicyclic imidazopyridine core, a common application of this chemistry.

Figure 2: Sequential workflow for converting the trifluoro-nitro scaffold into a bicyclic imidazopyridine.

References

-

Regioselectivity in Nitropyridines

- Title: Nucleophilic substitution in polyfluoronitropyridines.

- Source: Journal of the Chemical Society C.

-

URL:[Link] (Demonstrates dominance of N-ring activation and ortho-nitro effects).

- General Protocols: Title: Application Notes for the Amination of 2,4-Dichloro-5-nitropyridine (Analogous reactivity p

-

Nitro Reduction Methodologies

-

Synthesis of Imidazopyridines from Nitropyridines

- Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- Source: N

-

URL:[Link]

Sources

2,3,6-Trifluoro-5-nitropyridine as an intermediate in drug discovery

The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It synthesizes literature data, patent disclosures, and chemical principles to provide an authoritative guide on using 2,3,6-Trifluoro-5-nitropyridine as a scaffold.

CAS: 905587-08-8 | Formula: C₅HF₃N₂O₂ | M.W.: 178.07 Keywords: SNAr Regioselectivity, Fluorinated Heterocycles, Kinase Inhibitors, GPR17 Modulators, Pyridine Scaffolds

Executive Summary & Strategic Utility

2,3,6-Trifluoro-5-nitropyridine is a high-value electrophilic building block used to construct polysubstituted pyridine cores found in kinase inhibitors (e.g., JAK2), GPCR modulators (e.g., GPR17), and antibacterial agents. Its utility stems from the synergistic activation provided by the pyridine nitrogen and the C-5 nitro group, which renders the C-2 and C-6 fluorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Key Advantages:

-

Orthogonal Reactivity: The C-6 and C-2 positions have distinct electronic environments, allowing for sequential, regioselective substitution.

-

Fluorine Retention: The C-3 fluorine is electronically deactivated (meta to NO₂), allowing it to be retained as a metabolic blocker or binding interaction point in the final drug candidate.

-

Latent Functionality: The C-5 nitro group serves as a masked aniline, accessible via reduction after the carbon skeleton is assembled.

Chemical Reactivity & Regioselectivity Map

Understanding the electronic landscape of this molecule is critical for yield optimization.

Mechanistic Insight

The pyridine ring is electron-deficient.[1] The introduction of a nitro group at C-5 further depletes electron density.

-

C-6 Position (Most Reactive): Activated by the ortho-nitro group (-I and -M effects) and the ortho-pyridine nitrogen. It is the primary site for nucleophilic attack.

-

C-2 Position (Highly Reactive): Activated by the para-nitro group and ortho-pyridine nitrogen. It typically reacts second or requires higher temperatures/stronger nucleophiles if C-6 is sterically crowded.

-

C-3 Position (Stable): Located meta to both the nitro group and the pyridine nitrogen. The C-3 fluorine is generally inert to SNAr conditions, preserving the C-F bond for the final molecule.

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization logic.

Figure 1: Sequential functionalization strategy. The C-6 fluorine is displaced first due to the inductive proximity of the nitro group.

Application Case Studies

Case Study A: Synthesis of GPR17 Modulators

In the development of GPR17 modulators for neurodegenerative diseases, the scaffold is used to create a 3-fluoro-2,6-dialkoxypyridine core.

-

Target: 6-chloro-N-(5-fluoro-2,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyridine-3-sulfonamide.

-

Transformation: Double SNAr substitution using sodium methoxide.

-

Outcome: The reaction displaces fluorines at C-2 and C-6, leaving the C-3 fluorine intact. The nitro group is subsequently reduced to an amine to allow sulfonamide coupling.

-

Reference: WO 2024/104462 A1 [1].

Case Study B: JAK Kinase Inhibitors

Used to synthesize 2-amino-pyridine cores where the C-6 position is linked to a pyrazole moiety.

-

Target: 9H-purine-2-amine derivatives.

-

Transformation: Reaction with 5-methyl-1H-pyrazol-3-amine.

-

Conditions: Ethanol, DIPEA, 0°C.

-

Outcome: Regioselective displacement at C-6 yields the mono-aminated intermediate, preventing premature reaction at C-2.

-

Reference: US Patent 8,486,966 B2 [2].

Experimental Protocols

Protocol 1: Regioselective SNAr (Mono-Substitution)

Objective: Selective displacement of the C-6 fluorine with an amine nucleophile.

Materials:

-

2,3,6-Trifluoro-5-nitropyridine (1.0 equiv)[2]

-

Amine Nucleophile (e.g., 5-methyl-1H-pyrazol-3-amine) (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Ethanol (anhydrous) or THF

Procedure:

-

Preparation: Dissolve 2,3,6-Trifluoro-5-nitropyridine in anhydrous Ethanol (0.2 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature is essential to prevent over-substitution at the C-2 position.

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile (dissolved in minimal EtOH) over 15 minutes.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or LC-MS. The product (C-6 substituted) typically appears as the major peak; the bis-substituted byproduct is minimized by temperature control.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Bis-Alkoxylation (Symmetric)

Objective: Synthesis of 3-fluoro-2,6-dimethoxy-5-nitropyridine.

Materials:

-

2,3,6-Trifluoro-5-nitropyridine (1.0 equiv)[2]

-

Sodium Methoxide (NaOMe) (2.1 equiv)

-

Methanol (anhydrous)

Procedure:

-

Cooling: Dissolve the starting material in Methanol and cool to -40°C (Acetonitrile/Dry Ice bath). Note: The reaction is highly exothermic.

-

Addition: Add NaOMe slowly.

-

Reaction: Stir at -40°C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3][4]

Protocol 3: Nitro Reduction (Raney Nickel)

Objective: Conversion of the C-5 nitro group to an aniline.

Materials:

-

Substituted 5-nitropyridine intermediate[5]

-

Raney Nickel (catalytic amount, ~10 wt%)

-

Hydrogen gas (balloon or 3 bar)

-

Methanol[4]

Procedure:

-

Safety: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

-

Setup: Suspend the intermediate and Raney Nickel in Methanol.

-

Hydrogenation: Purge with H₂ and stir under H₂ atmosphere (balloon pressure is often sufficient for this activated nitro group) for 12–24 hours.

-

Filtration: Filter through a Celite pad (keep wet to prevent ignition).

-

Isolation: Concentrate filtrate to yield the amine.[3]

Safety & Handling Guide

-

Explosion Hazard: Polynitro and fluorinated nitro compounds can be energetic. While 2,3,6-trifluoro-5-nitropyridine is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Skin/Eye Contact: This compound is a potent irritant and lachrymator. The fluorine leaving groups generate HF/fluoride ions upon hydrolysis or reaction with moisture on skin. Double gloving and a fume hood are mandatory.

-

Incompatibility: Avoid strong bases (e.g., hydroxide) at high temperatures unless substitution is intended, as this may lead to uncontrolled hydrolysis and decomposition.

References

-

WO 2024/104462 A1 . GPR17 Modulators and Uses Thereof. (2024). Retrieved from .

-

US Patent 8,486,966 B2 . Pyrimidone-amine derivatives and their use for the treatment of cancer. (2013). Retrieved from .

-

US Patent 2024/0327429 A1 . [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4. (2024). Retrieved from .

-

PubChem . 2,3,6-Trifluoro-5-nitropyridine (Compound Summary). Retrieved from .

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. CAS:60186-15-4, 2,4-二氟-5-硝基吡啶-毕得医药 [bidepharm.com]

- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. WO2024104462A1 - Gpr17 modulators and uses thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity 2,3,6-Trifluoro-5-nitropyridine as a Strategic Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity 2,3,6-Trifluoro-5-nitropyridine, a versatile and highly reactive building block essential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We will explore its chemical properties, reactivity, and provide detailed protocols for its application in key synthetic transformations.

Introduction: The Strategic Advantage of a Highly Activated Pyridine Core

2,3,6-Trifluoro-5-nitropyridine is a pivotal intermediate for chemists aiming to introduce fluorinated pyridine moieties into target molecules.[1] The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved drugs.[2][3] The unique substitution pattern of this compound—three electron-withdrawing fluorine atoms and a powerful nitro group—renders the pyridine core exceptionally electron-deficient. This pronounced electrophilicity is the cornerstone of its utility, enabling facile and highly regioselective reactions that are otherwise challenging to achieve.

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] High-purity grades of 2,3,6-Trifluoro-5-nitropyridine ensure reproducible results, minimize side-product formation, and provide a reliable foundation for multi-step synthetic campaigns, particularly those under cGMP (current Good Manufacturing Practice) conditions.

Physicochemical Properties and Specifications

A thorough understanding of the reagent's properties is fundamental to its successful application. High-purity grades are essential for consistent performance in synthetic routes.[1]

| Property | Specification | Source(s) |

| Chemical Name | 2,3,6-Trifluoro-5-nitropyridine | [4] |

| Synonyms | Pyridine, 2,3,6-trifluoro-5-nitro- | [4] |

| CAS Number | 905587-08-8 | [1][4] |

| Molecular Formula | C₅HF₃N₂O₂ | [4] |

| Molecular Weight | 178.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| High-Purity Grades | ≥98% (Typical for advanced synthesis and drug development) | N/A |

| Solubility | Soluble in many common organic solvents (e.g., Dichloromethane, Toluene) | [6] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [7] |

Core Directive: Understanding the Reactivity Profile

The primary mode of reactivity for 2,3,6-Trifluoro-5-nitropyridine is Nucleophilic Aromatic Substitution (SNA_r_) . This class of reaction is fundamentally different from the more common electrophilic aromatic substitution seen with electron-rich aromatic systems.[8][9]

Causality of Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by:

-

Inductive Effects of Fluorine: The three fluorine atoms exert a powerful electron-withdrawing inductive effect, polarizing the C-F bonds and increasing the electrophilicity of the ring carbons.

-

Nitro Group Activation: The nitro group is one of the most potent activating groups for SNA_r_ reactions. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack through both inductive and resonance effects.[8][10]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[8][10] The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, providing a significant stabilizing effect.[10] This stabilization is the driving force for the reaction. In the subsequent step, the leaving group (in this case, a fluoride ion) is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Application Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, forming a self-validating system where successful execution confirms the principles of reactivity discussed. High-purity starting material is assumed.

Protocol 1: Regioselective Substitution with a Primary Amine

This protocol details the reaction with a generic primary amine (R-NH₂). The C-F bond at the 6-position is generally the most susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen and the para-nitro group.

Objective: To synthesize 2,3-difluoro-5-nitro-6-(alkylamino)pyridine derivatives.

Materials:

-

2,3,6-Trifluoro-5-nitropyridine (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: To the flask, add 2,3,6-Trifluoro-5-nitropyridine (1.0 eq) and dissolve it in anhydrous DMF.

-

Base and Nucleophile: Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of the primary amine (1.1 eq) at 0 °C (ice bath). The base is crucial to scavenge the HF generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates a successful reaction.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes DMF and residual base/acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Reduction of the Nitro Group

The nitro group serves not only as an activating group but also as a synthetic handle. Its reduction to a primary amine opens a gateway for a multitude of subsequent transformations, such as amide bond formation, sulfonylation, or diazotization reactions.

Objective: To synthesize a 5-amino-2,3-difluoro-6-(alkylamino)pyridine derivative from the product of Protocol 1.

Materials:

-

Substituted nitropyridine from Protocol 1 (1.0 eq)

-

Iron powder (<325 mesh) (5.0 eq)

-

Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Celite®

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend the nitropyridine starting material (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).

-

Heating: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.

-

Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

-

Neutralization: Transfer the filtrate to a separatory funnel and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired aminopyridine, which is often pure enough for the next step or can be further purified by chromatography.

Synthetic Workflow Visualization

The two protocols can be combined into a powerful synthetic sequence to rapidly build molecular complexity.

Caption: A two-step workflow for rapid library synthesis.

Safety and Handling: A Trustworthy Approach

Proper handling is paramount for both safety and experimental integrity. Nitropyridine derivatives should be handled with care.[11]

| Hazard Class | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [12] |

| Skin Irritation | Causes skin irritation. | [7][12] |

| Eye Irritation | Causes serious eye irritation. | [7][12] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand), then place it in a suitable container for chemical waste disposal.[13]

References

- Vertex AI Search. (n.d.). Cas no 905587-08-8 (2,3,6-Trifluoro-5-nitropyridine).

- Pipzine Chemicals. (n.d.). 2,3,6-Trichloro-5-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions.

- CymitQuimica. (n.d.). 2,3,6-Trifluoro-5-nitropyridine.

- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.

- PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- YouTube. (2019, January 19). Nucleophilic aromatic substitutions.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- ResearchGate. (2025, October 10). Nitropyridines in the Synthesis of Bioactive Molecules.

- PubMed. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines].

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PubChem. (2026). 2,3,5-Trifluoro-6-nitropyridine.

- Safety Data Sheet. (2025). 2-Fluoro-5-nitropyridine.

- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine.

- ECHEMI. (n.d.). 2-Fluoro-5-nitropyridine SDS, 456-24-6 Safety Data Sheets.

- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- ChemBK. (2024). 2,3,6-Trichloro-5-nitro-pyridine.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,6-Trifluoro-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 5. 2,3,5-Trifluoro-6-nitropyridine | C5HF3N2O2 | CID 86221210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,6-Trichloro-5-(trifluoromethyl)pyridine Manufacturer & Supplier China | High Purity CAS 114835-19-7 | Specifications, Price & Safety Data [pipzine-chem.com]

- 7. fishersci.com [fishersci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chembk.com [chembk.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Troubleshooting & Optimization

Side reactions of 2,3,6-Trifluoro-5-nitropyridine and their prevention

This guide serves as a technical support resource for researchers working with 2,3,6-Trifluoro-5-nitropyridine (CAS: 905587-08-8) .[1][2][3] It addresses specific reactivity challenges, side product formation, and process optimization.[2][3]

Troubleshooting, Optimization, and Reaction Control[1][2][3]

Core Reactivity Profile

Molecule: 2,3,6-Trifluoro-5-nitropyridine

Primary Application: Synthesis of kinase inhibitors, agrochemicals, and bioactive heterocycles via Nucleophilic Aromatic Substitution (

The Reactivity Hierarchy: Understanding the electronic landscape is critical for controlling regioselectivity.[3] The pyridine ring is electron-deficient, activated by both the ring nitrogen and the nitro group.[3][4]

-

Position 6 (C6): Most Reactive. Activated by the adjacent Nitrogen (Ortho) and the adjacent Nitro group (Ortho).[3]

-

Position 2 (C2): Moderately Reactive. Activated by the adjacent Nitrogen (Ortho) and the Nitro group (Para).[3][4]

-

Position 3 (C3): Least Reactive. Meta to the Nitro group; typically inert under standard

conditions unless forcing conditions are used.

Troubleshooting Guides (FAQ)

Issue 1: "I am observing a mixture of two isomers in my LC-MS. Which is which, and how do I prevent this?"

Diagnosis: Regioselectivity loss.[2][3] You are likely observing competition between substitution at C6 (Major, Kinetic Product) and C2 (Minor, Thermodynamic Product).[3] While C6 is electronically favored due to the inductive effect of the ortho-nitro group, steric bulk from the nucleophile or high temperatures can promote attack at C2.[3]

Corrective Actions:

-

Temperature Control: Lower the reaction temperature to -78°C to -40°C for the addition phase. The C6 position is kinetically favored; low temperatures lock in this selectivity.

-

Solvent Selection: Use non-polar or moderately polar solvents (DCM, THF) rather than highly polar aprotic solvents (DMF, DMSO) if solubility permits.[3] High polarity solvents stabilize the transition states for both isomers, eroding selectivity.[3]

-

Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA, TEA) rather than inorganic carbonates if possible, to prevent solubility-driven heterogeneity issues that can cause local "hot spots" of concentration.[2][3]

Issue 2: "My product contains a significant 'M+Nucleophile' impurity (Bis-substitution)."

Diagnosis: Over-reaction (Oversubstitution). The product of the first substitution (e.g., 2,3-difluoro-5-nitro-6-aminopyridine) remains reactive.[1][2][3] If local concentrations of the nucleophile are high, it will attack the remaining activated fluorine at C2.[3]

Corrective Actions:

-

Reverse Addition: Do not add the pyridine substrate to the nucleophile.[3] Add the nucleophile dropwise to the substrate. This ensures the substrate is always in excess until the end of the addition.[3]

-

Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Do not use excess "to drive the reaction to completion."

-

Quench Protocol: Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC).[3] Do not let it stir "overnight" if the reaction is complete in 1 hour.

Issue 3: "I see a peak with Mass = [M-F+OH] (Hydrolysis/Phenol formation)."

Diagnosis: Moisture contamination.[2][3] The C6 and C2 fluorines are extremely labile and will react with trace water to form pyridinones (tautomers of hydroxypyridines).

Corrective Actions:

-

Reagent Quality: Ensure your solvent is anhydrous (<50 ppm water). Hygroscopic bases (like KOH or NaH) must be fresh and stored under argon.

-

Atmosphere: Conduct the reaction under a positive pressure of dry Nitrogen or Argon.

-

Workup: Avoid acidic aqueous workups if your product is acid-sensitive, as this can catalyze further hydrolysis of the remaining fluorines.[2][3]

Reaction Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic pathways and the origin of common side products.

Caption: Reaction map showing the divergence between the desired C6-substitution (Green) and competing side reactions (Red/Grey).[1]

Standardized Protocol for Mono-Substitution[1][2]

To minimize side reactions, follow this optimized protocol for amine nucleophiles.

| Parameter | Specification | Reason |

| Solvent | THF or DCM (Anhydrous) | Moderate polarity prevents rapid equilibration; anhydrous prevents hydrolysis.[1][2] |

| Concentration | 0.1 M - 0.2 M | Dilution favors mono-substitution over bis-substitution.[1][2] |

| Base | DIPEA (1.1 eq) or | Scavenges HF byproduct. |

| Temperature | -78°C to 0°C | Low temperature maximizes regioselectivity for C6.[1][2] |

| Addition | Dropwise (Nu added to Substrate) | Prevents local excess of nucleophile. |

Step-by-Step:

-

Dissolve 2,3,6-Trifluoro-5-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C (dry ice/acetone bath).

-

Dissolve the Amine Nucleophile (1.0 eq) and DIPEA (1.1 eq) in a separate volume of anhydrous THF.

-

Add the Amine/Base solution to the Pyridine solution dropwise over 30–60 minutes. Do not rush this step.

-

Monitor by TLC/LC-MS after addition is complete.[1][2] The reaction is often complete at low temperature.

-

If starting material remains, slowly warm to 0°C .[2][3] Do not heat to room temperature unless necessary.

-

Quench: Add saturated

solution immediately upon completion. -

Extraction: Extract with EtOAc, wash with brine, dry over

.

References

-

Regioselectivity in Nitropyridines

-

Safety & Handling

-

Analogous Reactivity (2,6-Dichloro-3-nitropyridine)

Sources

- 1. 2,3-Difluoro-5-nitropyridine | CAS#:954219-68-2 | Chemsrc [chemsrc.com]

- 2. m.chem960.com [m.chem960.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. fishersci.com [fishersci.com]

Technical Support Center: Synthesis of 2,3,6-Trifluoro-5-nitropyridine

Welcome to the technical support center for the synthesis of 2,3,6-Trifluoro-5-nitropyridine. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the multi-step synthesis of this valuable polyfunctionalized pyridine intermediate, providing not just solutions but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3,6-Trifluoro-5-nitropyridine?

A1: The most established and practical route involves a two-step process starting from a polychlorinated pyridine. First, a suitable precursor like 2,3,5,6-Tetrachloropyridine is selectively dechlorinated and then nitrated to produce 2,3,6-Trichloro-5-nitropyridine. This intermediate then undergoes a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine, yielding the final product. The presence of the electron-withdrawing nitro group is critical as it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) by the fluoride ions.[1]

Q2: Why is 2,3,5,6-Tetrachloropyridine often used as a starting material?

A2: 2,3,5,6-Tetrachloropyridine is a readily available and common intermediate used in the production of various agrochemicals.[2][3] Its high degree of chlorination makes it a stable precursor that can be selectively manipulated. For this synthesis, it is typically reduced to 2,3,5-trichloropyridine before nitration or directly nitrated and then selectively reduced.

Q3: What are the primary safety concerns with this synthesis?

A3: The synthesis involves several hazardous materials and conditions.

-

Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and powerful oxidizing agents. All nitration procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles with a face shield.[4]

-

Chlorinated Pyridines: Polychlorinated pyridines can be toxic and irritating.[2][5] Avoid inhalation of dust and skin contact.

-

Nitropyridines: Nitropyridines are potentially toxic and can be irritating to the skin, eyes, and respiratory system.[6][7] Handle with care in well-ventilated areas.

-

Fluorinating Agents: Anhydrous fluoride salts (e.g., KF, CsF) are hygroscopic and must be handled in a moisture-free environment. A thorough risk assessment is mandatory before beginning any experimental work.[8]

Synthesis Workflow Overview

The overall process can be visualized as a two-stage conversion.

Caption: Two-stage synthesis of 2,3,6-Trifluoro-5-nitropyridine.

Troubleshooting Guide: Stage 1 - Nitration of 2,3,6-Trichloropyridine

This stage involves the electrophilic nitration of the pyridine ring. The ring is deactivated due to the inductive effect of the chlorine atoms, requiring harsh reaction conditions.

Q4: My nitration reaction shows low conversion of the starting material, 2,3,6-Trichloropyridine. What are the likely causes?

A4: Low conversion is typically due to insufficient reaction temperature or inadequate nitrating strength.

-

Causality: The pyridine ring is electron-deficient due to the three chlorine substituents, making it resistant to electrophilic attack. The reaction requires significant thermal energy to overcome the activation barrier.

-

Solutions:

-

Verify Temperature: Ensure the internal reaction temperature reaches and is maintained at the target (typically around 100°C).[4] Use an internal thermocouple for accurate measurement.

-

Acid Strength: Use high-purity, concentrated acids. Fuming nitric acid is often required.[4] Water content in the sulfuric acid will reduce the activity of the nitronium ion (NO₂⁺) electrophile.

-

Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC) to determine the point of maximum conversion.

-

Q5: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?

A5: While the 5-position is electronically favored for nitration in 2,3,6-trichloropyridine, minor isomers can form under certain conditions.

-

Causality: The directing effects of the chlorine atoms and the pyridine nitrogen determine the position of nitration. The 5-position is the most favorable as it is meta to the nitrogen and avoids steric hindrance from the flanking chlorine atoms. However, forcing conditions can sometimes lead to less-favored isomers.

-

Solutions:

-

Temperature Control: Avoid excessive temperatures beyond the recommended protocol, as this can decrease selectivity.

-

Acid Ratio: The ratio of nitric to sulfuric acid is crucial for generating the nitronium ion. Ensure the correct stoichiometry is used as per established protocols.[4]

-

Q6: The workup procedure involving pouring the reaction mixture onto ice results in a very fine precipitate that is difficult to filter. How can I improve the isolation?

A6: This is a common issue when quenching strong acid mixtures.

-

Causality: Rapid precipitation from a highly soluble state in acid to an insoluble state in a neutral aqueous environment can lead to the formation of very small, poorly-formed crystals or an amorphous solid.

-

Solutions:

-

Controlled Quench: Instead of pouring the entire mixture at once, add it slowly to the ice with vigorous stirring. This allows for more controlled precipitation.

-

Solvent Extraction: After neutralization, consider extracting the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). This can be more efficient than filtering a fine solid. The solvent can then be removed under reduced pressure.

-

Filter Aid: If filtration is necessary, use a filter aid like Celite® to prevent the filter paper from clogging.

-

| Parameter | Recommended Condition |

| Starting Material | 2,3,6-Trichloropyridine |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Reagent Ratio | Approx. 1.25 mL HNO₃ and 1 mL H₂SO₄ per gram of starting material[4] |

| Temperature | 100°C |

| Time | 12 hours[4] |

| Workup | Pour onto ice, filter, wash with water, dry in vacuo[4] |

| Table 1: Typical Reaction Conditions for Nitration. |

Troubleshooting Guide: Stage 2 - Halogen Exchange (Halex) Reaction

This SNAr reaction is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absence of water.

Q7: The fluorination reaction is incomplete, yielding a mixture of mono-, di-, and tri-fluorinated products. How can I drive the reaction to completion?

A7: Incomplete fluorination is the most common problem in Halex reactions. It points to issues with either the fluoride source, reaction temperature, or moisture.

-

Causality: The replacement of each chlorine atom becomes progressively more difficult as the electron-withdrawing power of the remaining halogens decreases. The reaction is an equilibrium process, and high temperatures are needed to push it towards the more stable C-F bond.[9] Water will hydrate the fluoride anion, drastically reducing its nucleophilicity.

-

Solutions:

-

Anhydrous Conditions: This is the most critical factor. Use a high-boiling aprotic polar solvent like Sulfolane or DMF that has been rigorously dried. The fluorinating agent, typically spray-dried potassium fluoride (KF), must be anhydrous. Consider drying it in a vacuum oven before use.

-

Fluoride Source & Stoichiometry: Use a significant excess of the fluoride salt (at least 3-4 equivalents per chlorine atom). For stubborn reactions, cesium fluoride (CsF) is more reactive than KF due to its greater dissociation in organic solvents, but it is also more expensive.

-

Temperature and Time: These reactions often require high temperatures (180-220°C). Ensure your equipment can safely reach and maintain these temperatures. Increase the reaction time and monitor by GC-MS.

-

Q8: My reaction mixture is turning black, and I'm getting low yields of the desired product along with tar-like byproducts. What's causing this decomposition?

A8: Darkening of the reaction mixture at high temperatures suggests thermal decomposition.

-

Causality: The combination of a highly activated nitro-aromatic system and very high temperatures can lead to side reactions and polymerization, especially if impurities are present.

-

Solutions:

-

Purity of Starting Material: Ensure the 2,3,6-Trichloro-5-nitropyridine is pure. Residual acids from the nitration step can catalyze decomposition. A simple wash with a sodium bicarbonate solution and recrystallization might be necessary.

-

Temperature Control: While high temperature is necessary, overshooting the optimal range can accelerate decomposition. Use a well-calibrated temperature controller.

-

Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to improve the solubility and reactivity of the fluoride salt, potentially allowing for a lower reaction temperature.

-

Q9: How do I effectively purify the final product, 2,3,6-Trifluoro-5-nitropyridine?

A9: Purification can be challenging due to the product's volatility and the presence of high-boiling solvents.

-

Solutions:

-

Steam Distillation: If the product is sufficiently volatile and stable to steam, this can be an effective method to separate it from the inorganic salts and high-boiling solvent.

-

Solvent Extraction & Chromatography: After cooling, dilute the reaction mixture with a suitable solvent (e.g., toluene) and filter to remove the excess KF and KCl byproduct. Wash the organic phase with water to remove the reaction solvent (e.g., Sulfolane). The crude product can then be purified by flash column chromatography on silica gel.

-

Vacuum Distillation: For larger scales, vacuum distillation can be an effective purification method.[10]

-

Caption: Troubleshooting workflow for the Halex fluorination stage.

Experimental Protocols

Protocol 1: Synthesis of 2,3,6-Trichloro-5-nitropyridine

-

Precaution: Conduct this procedure in a certified chemical fume hood. Wear appropriate PPE.

-

To a three-necked flask equipped with a mechanical stirrer, condenser, and thermocouple, add concentrated sulfuric acid (16 mL).

-

While stirring, carefully add 2,5,6-trichloropyridine (3.6 g, 0.02 mol).[4]

-

Slowly add fuming nitric acid (20 mL). An exotherm may be observed.

-

Heat the reaction mixture to 100°C in an oil bath and maintain for 12 hours.

-

Cool the mixture to room temperature, then pour it slowly onto 200 g of crushed ice with vigorous stirring.

-

A yellowish precipitate will form. Collect the crude product by suction filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Dry the product at 30°C in a vacuum oven over a desiccant (e.g., KOH or P₂O₅) to yield the crude product. Further purification can be achieved by sublimation or recrystallization.

Protocol 2: Synthesis of 2,3,6-Trifluoro-5-nitropyridine (Halex Reaction)

-

Precaution: This reaction is run at high temperatures under anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen).

-

To a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add anhydrous spray-dried potassium fluoride (a 3-5 fold molar excess over the number of chlorine atoms to be replaced).

-

Add anhydrous sulfolane as the solvent.

-

Add the 2,3,6-Trichloro-5-nitropyridine intermediate from Protocol 1.

-

Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

-

Heat the stirred suspension to 180-220°C.

-

Monitor the reaction progress by taking aliquots, quenching them, extracting into an organic solvent, and analyzing by GC-MS. The reaction may take 12-48 hours.

-

Once complete, cool the reaction mixture to below 100°C.

-

Carefully dilute the mixture with toluene and filter the hot solution to remove inorganic salts.

-

Wash the filtrate with water multiple times to remove the sulfolane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by vacuum distillation or column chromatography.

References

-

PrepChem. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. Available at: [Link]

-

ChemBK. (2024). 2,3,6-Trichloro-5-nitro-pyridine. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

- Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. (n.d.). 2,3,6-Trichloro-5-nitropyridine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

- Google Patents. (2015). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. 2,3,6-Trifluoro-5-nitropyridine | 905587-08-8 | Benchchem [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. chempanda.com [chempanda.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

Technical Support Center: Synthesis of Bioactive Molecules Using Nitropyridines

Welcome to the technical support center for the synthesis of bioactive molecules utilizing nitropyridine scaffolds. As a cornerstone in medicinal chemistry, nitropyridines offer a versatile platform for the development of novel therapeutics.[1][2][3][4] Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render the pyridine ring susceptible to a variety of chemical transformations crucial for building complex molecular architectures.[1]

However, harnessing the reactivity of nitropyridines is not without its challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common hurdles encountered during the synthesis of nitropyridine-containing bioactive molecules. Here, we will delve into the causality behind experimental choices and offer robust, self-validating protocols to ensure the success of your synthetic campaigns.